[5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol
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Overview
Description
[5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol typically involves several stepsThe final step involves the reduction of the intermediate compound to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, [5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of halogenated phenols on biological systems. Its interactions with enzymes and receptors are of particular interest, providing insights into the mechanisms of action of similar compounds .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise in the development of new drugs for treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The methoxy group also plays a role in stabilizing the compound and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorophenol
- 5-Bromo-2-methoxyphenol
- 3-Fluoro-4-methoxyphenol
Uniqueness
Compared to similar compounds, [5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol stands out due to its unique combination of bromine, fluorine, and methoxy groups. This combination enhances its reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research .
Properties
IUPAC Name |
[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-7,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNPZWRAVIWBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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